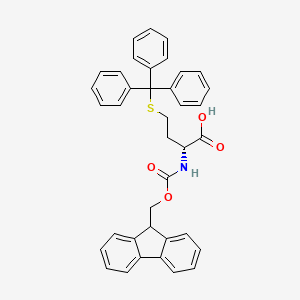
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid
Übersicht
Beschreibung
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, or Fluoren-9-yl-methoxycarbonylamino-2-methylhept-6-enoic acid (FMCHPA), is a synthetic compound with a wide range of potential applications in both scientific research and biochemistry. Synthesis Method FMCHPA is synthesized through a two-step process. The first step involves the reaction of fluoren-9-ylmethanol with sodium methoxide, producing the intermediate compound fluoren-9-yl-methoxycarbonyl chloride. This intermediate is then reacted with 2-amino-2-methylhept-6-enoic acid, yielding FMCHPA as the desired product. This synthesis method has been documented in numerous scientific papers, and is relatively easy to replicate in the laboratory. Scientific Research Applications FMCHPA has a wide range of potential applications in scientific research. It can be used as a fluorescent probe for the detection of various proteins and enzymes, and has been used to study the structure and function of various proteins in the human body. It has also been used in the development of novel anti-cancer drugs, and in the study of enzyme kinetics. Furthermore, FMCHPA is a useful tool for studying the structure and function of various enzymes, and has been used in the development of novel antibiotics. Mechanism of Action The mechanism of action of FMCHPA is not yet fully understood. However, it is known that FMCHPA binds to certain proteins in the human body, and that this binding can induce conformational changes in the protein. This conformational change can then lead to changes in the protein’s activity, which can be used to study the protein’s structure and function. It is also believed that FMCHPA can act as an inhibitor of certain enzymes, which can be used to study the enzyme’s activity and kinetics. Biochemical and Physiological Effects The biochemical and physiological effects of FMCHPA are still being studied. However, it is known that FMCHPA can induce conformational changes in certain proteins, which can lead to changes in the protein’s activity. It is also believed that FMCHPA can act as an inhibitor of certain enzymes, which can be used to study the enzyme’s activity and kinetics. Furthermore, FMCHPA has been used in the development of novel anti-cancer drugs, and in the study of enzyme kinetics. Advantages and Limitations for Lab Experiments One of the main advantages of FMCHPA is that it is relatively easy to synthesize in the laboratory. Furthermore, it is a relatively stable compound, which makes it ideal for use in scientific research. Additionally, FMCHPA is a highly fluorescent compound, which makes it useful for detecting various proteins and enzymes. However, FMCHPA can be toxic to certain cells, and can interact with certain proteins in unpredictable ways, which can limit its usefulness in certain laboratory experiments. Future Directions Given the wide range of potential applications of FMCHPA, there are numerous potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of FMCHPA, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential uses of FMCHPA in the development of novel drugs, as well as its potential applications in the study of enzyme kinetics and protein structure and function. Finally, further research could be conducted to explore the potential uses of FMCHPA in the diagnosis and treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The compound is used as a coupling agent in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .
Synthesis of Amino Acid Azides
The compound is used in the synthesis of Fmoc amino acid azides . These azides are stable at room temperature and have a long shelf-life. They can be used in various chemical reactions, including click chemistry, a powerful tool for bioconjugation .
Precolumn Derivatization of Amines
The compound is used as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This allows for the sensitive and selective detection of amines in complex samples .
Derivatization of Amino Acids for HPLC Analysis
The compound is used for derivatizing amino acids for HPLC analysis . This enhances the detection and quantification of amino acids in various samples, which is crucial in fields like biochemistry and food analysis .
Solid-Phase Peptide Synthesis
The compound is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis . This is a key technique in biochemistry for the production of peptides, which are important in drug discovery and development .
Oligonucleotide Synthesis
The compound is also used in oligonucleotide synthesis . This is crucial in genetic engineering and research, as oligonucleotides are short DNA or RNA molecules that have many applications in genetics, genomics, and molecular biology .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFPZWLOJOINV-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670478 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid | |
CAS RN |
288617-77-6 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 288617-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















